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Arasin-1

Cat. No.: B1578197
Attention: For research use only. Not for human or veterinary use.
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Description

Arasin-1 is a cationic antimicrobial peptide (AMP) originally isolated from hemocytes of the spider crab, Hyas araneus . This proline-arginine-rich peptide consists of 37 amino acids and features a unique chimeric structure: a proline/arginine-rich N-terminal domain and a C-terminal domain containing two disulfide bridges . Research indicates that the active pharmacophore is located within the N-terminal region, with the fragment arasin 1(1-23) demonstrating antimicrobial activity nearly equal to the full-length peptide . Studies on its mechanism of action reveal a complex, non-lytic process. At minimal inhibitory concentrations (MIC), arasin 1(1-23) can penetrate bacterial cells without disrupting the cytoplasmic membrane, suggesting an intracellular target . This uptake into Escherichia coli is dependent on the inner membrane proteins SbmA and YgdD . At higher concentrations (5x MIC and above), the peptide exhibits a bactericidal effect and compromises membrane integrity, indicating a dual mode of action . Synthetic arasin 1 has shown antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a valuable tool for researching innate immunity in invertebrates and novel antibiotic strategies . This product is supplied for research purposes only.

Properties

bioactivity

Antibacterial

sequence

SRWPSPGRPRPFPGRPKPIFRPRPCNCYAPPCPCDRW

Origin of Product

United States

Structural Basis of Arasin 1 Biological Activity

Primary Amino Acid Sequence Features and Functional Domains

N-terminal Proline/Arginine-Rich Region

The N-terminal region of Arasin-1 is notably dominated by proline and arginine residues. plos.orgnih.gov This proline/arginine-rich domain is crucial for the peptide's antimicrobial activity. plos.orguit.no Studies have indicated that this region is the primary pharmacophore of this compound, meaning it contains the essential features responsible for the peptide's biological effect. plos.orgnih.govplos.org The presence of multiple proline and arginine residues in this domain is a defining characteristic of proline-rich antimicrobial peptides (PR-AMPs). mdpi.comnih.gov

C-terminal Cysteine-Rich Region and Disulfide Linkages

The C-terminal region of this compound is characterized by the presence of four cysteine residues. plos.orgnih.gov These cysteine residues are involved in forming two disulfide bridges, which contribute to stabilizing the structure of this domain. plos.orgnih.govresearchgate.net Unlike the N-terminal region, the cysteine-containing C-terminus does not appear to be essential for the antimicrobial activity of this compound. plos.orgnih.gov However, it is hypothesized that this region or the entire peptide may play roles in other aspects of host immunity, such as wound healing. plos.orgnih.gov

Identification and Characterization of Active Fragments

Structure-activity relationship studies involving synthetic fragments of this compound have been instrumental in identifying the key regions responsible for its antimicrobial properties. plos.orguit.no These studies have shown that truncated versions of the peptide, particularly those corresponding to the N-terminal region, retain significant activity. plos.orguit.nofrontiersin.org

Arasin 1(1-23) Fragment

Studies on Arasin 1(1-23) have also provided insights into its mode of action. At minimal inhibitory concentrations (MIC), Arasin 1(1-23) does not exhibit bactericidal effects or cause membrane disruption. plos.orgnih.govplos.org However, at concentrations five times the MIC or higher, it becomes bactericidal and interferes with membrane integrity. plos.orgnih.govplos.org This suggests a dual mode of action for Arasin 1(1-23), involving potential intracellular targets at lower concentrations and membrane disruption at higher concentrations. plos.orgnih.govplos.org Arasin 1(1-23) has also been shown to bind chitin (B13524), a component of fungal cell walls. plos.orgnih.govplos.org

Arasin 1(1-25) Fragment

Another fragment that has been investigated is Arasin 1(1-25). nih.govmicrobiologyresearch.org Similar to Arasin 1(1-23), this fragment represents a portion of the N-terminal proline/arginine-rich region. nih.govmicrobiologyresearch.org Studies using a fluorescent derivative of Arasin 1(1-25) have demonstrated that it can rapidly penetrate into Escherichia coli cells without causing membrane damage, suggesting a non-membranolytic mechanism for this fragment at certain concentrations. nih.govmicrobiologyresearch.org Research has also identified that the inner membrane proteins YgdD and SbmA in E. coli are required for full susceptibility to Arasin 1(1-25), potentially by facilitating its uptake or intracellular activity. nih.govmicrobiologyresearch.orgresearchgate.net

Structure-Activity Relationship (SAR) Studies for Mechanistic Elucidation

Structure-Activity Relationship (SAR) studies are fundamental in understanding how modifications to a molecule's chemical structure affect its biological activity. mans.edu.egwikipedia.orggardp.org For this compound, SAR studies have been crucial in pinpointing the active domains and gaining insights into its mechanism of action. plos.orgplos.org

Systematic studies involving synthesized fragments of this compound have confirmed that the N-terminal proline-rich region is primarily responsible for the antibacterial and antifungal activities. plos.orgnih.gov Shortening the peptide from the C-terminus of Arasin 1(1-23) led to a significant decrease or complete loss of antimicrobial activity, as observed with fragments like Arasin 1(1-20) and Arasin 1(1-14). nih.gov Conversely, removing residues from the N-terminus of Arasin 1(1-23), such as in Arasin 1(3-23), Arasin 1(5-23), Arasin 1(7-23), and Arasin 1(9-23), resulted in a reduction in antibacterial activity, particularly against Gram-negative bacteria. nih.gov This highlights the importance of both the length of the N-terminal fragment and the specific residues within it for optimal activity. plos.orgnih.gov

SAR studies, particularly those focusing on the N-terminal fragments like Arasin 1(1-23) and Arasin 1(1-25), have contributed to the understanding of this compound's non-lytic mechanism of action at lower concentrations, involving penetration into bacterial cells and interaction with intracellular targets, potentially facilitated by specific transporter proteins like SbmA and YgdD in E. coli. plos.orgnih.govnih.govmicrobiologyresearch.orgresearchgate.net

Here is a summary of the activities of Arasin 1 and its fragments:

PeptideLength (amino acids)Antimicrobial Activity (vs. full-length)Primary Active RegionProposed Mechanism at MIC
Arasin 137HighN-terminalDual (Intracellular/Membrane) plos.orgnih.govplos.org
Arasin 1(1-23)23Almost equally active plos.orgnih.govplos.orgN-terminalDual (Intracellular/Membrane) plos.orgnih.govplos.org
Arasin 1(1-25)25Active nih.govmicrobiologyresearch.orgN-terminalNon-membranolytic (Intracellular targets) nih.govmicrobiologyresearch.org
Arasin 1(1-20)20Decreased activity nih.govN-terminal-
Arasin 1(1-14)14Loss of activity nih.govN-terminal-
Arasin 1(3-23)21Reduced activity nih.govN-terminal-
Arasin 1(5-23)19Reduced activity nih.govN-terminal-
Arasin 1(7-23)17Reduced activity nih.govN-terminal-
Arasin 1(9-23)15Reduced activity nih.govN-terminal-
Arasin 1(20-37)-Acm18No activity plos.orgnih.govC-terminal-

Role of Specific Residues in Biological Activity

Studies on this compound and its fragments have highlighted the critical roles of specific amino acid residues in its antimicrobial function. The N-terminal region, rich in proline and arginine, has been identified as the primary active domain. nih.govplos.orgnih.govplos.org Arginine residues, being cationic, are thought to play a significant role in the initial interaction with the negatively charged surface of bacterial membranes. uit.noapplyindex.com The importance of arginines and other residues in this compound peptides has been suggested for further assessment through techniques like alanine (B10760859) or lysine (B10760008) scans to precisely determine their contribution to antimicrobial activity. nih.gov

Impact of Truncations and Fragment Analysis

Truncation studies have been instrumental in identifying the minimal sequence required for this compound's antimicrobial activity. Research indicates that the N-terminal fragment comprising the first 23 amino acids, denoted as Arasin 1(1-23), retains antimicrobial activity comparable to the full-length 37-amino-acid peptide. nih.govplos.orgnih.govplos.orgfrontiersin.org Further shortening from the C-terminus of Arasin 1(1-23), such as truncations resulting in Arasin 1(1-20) and Arasin 1(1-14), leads to a significant decrease or complete loss of antimicrobial activity. nih.gov Conversely, removing 2 to 8 residues from the N-terminus of Arasin 1(1-23) also causes a drop in antibacterial activity, particularly against Gram-negative bacteria. nih.gov The C-terminal linear fragment, Arasin 1(20-37), which contains the cysteine-rich region, showed no antimicrobial activity up to a concentration of 100 µM. nih.gov These findings collectively demonstrate that the N-terminal proline/arginine-rich region is predominantly responsible for the observed activity of this compound. nih.govuit.no

Here is a summary of the impact of some truncations:

Peptide FragmentLength (Amino Acids)Antimicrobial Activity (Compared to Full-Length this compound)
Arasin 1(1-37)37Full activity
Arasin 1(1-23)23Almost equally active
Arasin 1(1-20)20Decreased activity
Arasin 1(1-14)14Dramatic decrease or loss of activity
Arasin 1(20-37)18No activity (up to 100 µM)

Truncation of peptides can offer benefits such as reduced synthesis cost and increased efficiency, and can also modify bioactivity and stability. researchgate.netresearchgate.net

Pharmacophore Identification

The pharmacophore of this compound, defined as the essential molecular features responsible for its biological activity, has been identified as being located within its proline/arginine-rich N-terminus. nih.govplos.orgplos.orgresearchgate.net This region contains the necessary structural elements and functional groups that interact with target microorganisms to exert antimicrobial effects. unina.itcreative-biolabs.com Further elucidation of the specific scaffold amino acids within this region is necessary to fully understand the this compound pharmacophore. nih.gov

Conformational Studies in Research Models

Conformational studies are crucial for understanding how the three-dimensional structure of this compound relates to its function. These studies often employ spectroscopic techniques to analyze the peptide's conformation in various environments.

Circular Dichroism (CD) Spectroscopy in Aqueous and Membrane-Mimetic Environments

Circular Dichroism (CD) spectroscopy is a widely used technique to investigate the secondary structure of peptides and proteins in solution. nih.govwikipedia.org CD studies have been performed on this compound and its active fragment Arasin 1(1-23) to examine their conformations in different environments, including aqueous solutions and membrane-mimetic systems. nih.govplos.orgnih.gov

In aqueous solutions, both full-length this compound and the Arasin 1(1-23) fragment exhibit CD spectra typical of unstructured peptides, suggesting a disordered conformation. plos.orgnih.gov The addition of membrane-mimetic environments, such as micellar SDS (used to model negatively charged bacterial membranes), induces a small change in the conformation of Arasin 1(1-23). plos.orgnih.gov While the specific details of the conformational change induced by membrane mimics for this compound are not extensively detailed in the provided snippets, CD spectroscopy in such environments is generally used to assess the induction of secondary structures like alpha-helices or beta-sheets upon interaction with lipids, which can be indicative of a peptide's mechanism of action involving membrane interaction. mdpi.comresearchgate.net

Data from CD studies on this compound(1-23) in different environments:

EnvironmentObserved Conformation (Based on CD Spectra)
Aqueous solutionUnstructured/Disordered
Membrane-mimetic (SDS)Small change in conformation observed

CD spectroscopy complements other structural biology methods and can provide insights into peptide folding and interactions. nih.gov

Elucidation of Arasin 1 S Mechanism of Action

Dual Mode of Action Hypothesis

The mechanism by which Arasin-1 exerts its antimicrobial effects is hypothesized to involve a dual mode of action, contingent upon its concentration. nih.govresearchgate.netplos.orgmarinespecies.org This contrasts with the purely lytic mechanisms observed in some other antimicrobial peptides, such as cecropin (B1577577) P1. plos.orgmarinespecies.org

Non-Membranolytic Mechanism at Minimal Inhibitory Concentrations (MIC)

At minimal inhibitory concentrations (MIC), this compound primarily functions through a non-membranolytic mechanism. nih.govmarinespecies.org Studies using fluorescently labeled this compound fragments, such as arasin 1(1-25), have demonstrated that the peptide can rapidly penetrate into bacterial cells, particularly Escherichia coli, without causing significant damage to the cell membrane at these lower concentrations. This suggests an active uptake process rather than passive membrane disruption. The lack of substantial membrane permeabilization at MIC values has been observed through techniques like propidium (B1200493) iodide (PI) staining, where only a low level of permeabilization was detected in E. coli treated with this compound(1-23) at MIC. plos.org The killing kinetics at MIC are also relatively slower compared to rapidly lytic peptides, further supporting a mechanism that does not rely on immediate membrane lysis.

Membrane Disruption at Higher Concentrations (e.g., 5xMIC)

In contrast to its behavior at MIC, this compound exhibits a membrane-disruptive effect at higher concentrations, such as 5 times the MIC and above. nih.govmarinespecies.org At these elevated concentrations, the peptide becomes bactericidal and interferes with membrane integrity. plos.orgmarinespecies.org This lytic mode appears to be a secondary mechanism that is more prominent when higher peptide concentrations are present. researchgate.net The increased fluorescence and light emission observed in studies at concentrations above MIC indicate a decrease in membrane integrity. plos.org This concentration-dependent shift in mechanism highlights the complex interaction of this compound with bacterial cells.

Molecular Target Identification and Validation

Research into this compound and other proline-rich antimicrobial peptides has focused on identifying and validating their specific molecular targets within bacterial cells, particularly at concentrations where the non-membranolytic mechanism is dominant. nih.govresearchgate.netplos.orgmarinespecies.org

Intracellular Targets in Bacteria

Given the ability of this compound to penetrate bacterial membranes without causing lysis at lower concentrations, it is hypothesized to exert its effects by targeting intracellular molecules involved in essential cellular processes. nih.govresearchgate.netplos.orgmarinespecies.org Proline-rich AMPs, in general, are known to target intracellular structures in bacteria. researchgate.net Studies have indicated that this compound's antibacterial strategy likely involves such intracellular target molecules.

Several potential intracellular targets have been investigated for proline-rich AMPs, including this compound. Key among these are the bacterial protein synthesis machinery and molecular chaperones. researchgate.net The uptake of this compound into bacterial cells may be facilitated by specific inner membrane proteins, such as SbmA and possibly YgdD, which have been shown to be required for full susceptibility to this compound(1-25) in E. coli. nih.gov

A significant intracellular target for many proline-rich antimicrobial peptides, including those with similar characteristics to this compound, is the bacterial 70S ribosome. plos.org These peptides can inhibit bacterial protein translation by binding to the ribosome, interfering with protein synthesis. researchgate.netnih.gov This interaction can lead to the stalling of ribosomes and the accumulation of aberrant or incomplete proteins, ultimately impairing bacterial growth and viability. researchgate.net While direct, detailed studies specifically on this compound's binding to the 70S ribosome are ongoing or may be part of broader PrAMP research, the known mechanism of action for related peptides strongly supports ribosomal inhibition as a key intracellular target for this compound at MIC.

Data Table: Proposed Dual Mode of Action of this compound

Concentration RangePrimary MechanismObserved Effects on Bacteria
Minimal Inhibitory Concentration (MIC)Non-MembranolyticRapid intracellular penetration, minimal membrane disruption, growth inhibition, slower killing kinetics. nih.govmarinespecies.org
Higher Concentrations (e.g., ≥ 5xMIC)Membrane DisruptionBactericidal activity, interference with membrane integrity, faster killing kinetics compared to MIC. nih.govresearchgate.netplos.orgmarinespecies.org

Note: This table summarizes the proposed dual mode of action based on research findings. The "interactive" aspect is represented by the structured presentation of data points derived from the text.

Inhibition of 70S Ribosomes and Protein Synthesis

Role of Bacterial Inner Membrane Proteins in Uptake

Studies, particularly in Escherichia coli, have indicated that the uptake of this compound, specifically the active N-terminal fragment arasin 1(1-25) or arasin 1(1-23), is dependent on specific bacterial inner membrane proteins. researchgate.netuniprot.orgmicrobiologyresearch.orgresearchgate.netnih.gov Two such proteins, SbmA and YgdD, have been identified as being required for the complete susceptibility of E. coli to this peptide fragment. uniprot.orgmicrobiologyresearch.orgresearchgate.netnih.govorcid.org

SbmA Protein

SbmA is an inner membrane protein known to be involved in the uptake of various antibiotic peptides. researchgate.netmicrobiologyresearch.orgresearchgate.netnih.gov Research using E. coli knockout mutants has shown that a mutation in the sbmA gene leads to a less susceptible phenotype to the arasin 1(1-23) fragment, suggesting its role in the peptide's internalization. researchgate.netmicrobiologyresearch.orgresearchgate.netnih.gov SbmA is considered a major transporter for many proline-rich antimicrobial peptides. researchgate.net

YgdD Protein

YgdD is another conserved inner membrane protein in E. coli. researchgate.netmicrobiologyresearch.orgresearchgate.netnih.gov Like SbmA, a mutation in the ygdD gene results in decreased susceptibility to the arasin 1 fragment. researchgate.netmicrobiologyresearch.orgresearchgate.netnih.gov Functional studies suggest that YgdD is required for full susceptibility to arasin 1(1-25), potentially by supporting its uptake or facilitating its intracellular action. microbiologyresearch.orgresearchgate.netnih.gov While SbmA is considered the primary transporter for some PR-AMPs, YgdD may act as a secondary transporter or play a supportive role in the uptake process of this compound fragments. researchgate.netresearchgate.net

Data Table: Bacterial Inner Membrane Proteins Involved in this compound Uptake in E. coli

Protein NameGeneRole in this compound Uptake (Fragment 1-23/1-25)
SbmAsbmARequired for complete susceptibility, involved in uptake
YgdDygdDRequired for full susceptibility, potentially supports uptake/intracellular action

Cellular Penetration and Localization Studies

Studies investigating the cellular penetration and localization of this compound have demonstrated its ability to rapidly enter bacterial cells without causing significant membrane damage at MICs. researchgate.netmicrobiologyresearch.orgresearchgate.netnih.gov This supports the non-membranolytic aspect of its mechanism at these concentrations.

Use of Fluorescent Derivatives for Tracking

To track the movement and localization of this compound within target cells, fluorescent derivatives of the peptide have been utilized. researchgate.netmicrobiologyresearch.orgresearchgate.netnih.gov Using a fluorescently labeled arasin 1 fragment, researchers have shown that the peptide rapidly penetrates into E. coli cells and localizes throughout the cytoplasm. researchgate.netmicrobiologyresearch.orgresearchgate.netfrontiersin.org This technique has been crucial in visualizing the peptide's internalization and confirming its presence within the bacterial cell, further supporting the model of intracellular targeting. frontiersin.orgunits.it

Binding Interactions with External Biological Components

Beyond its interactions with bacterial inner membrane proteins, this compound has also been shown to interact with components of external biological structures, particularly in fungi. nih.govplos.orgresearchgate.netuniprot.orgnih.gov

Chitin (B13524) Binding in Fungal Cell Walls

This compound, specifically its N-terminal region (1-23), has demonstrated the ability to bind to chitin. nih.govplos.orgresearchgate.net Chitin is a major structural component of fungal cell walls. nih.gov This binding interaction with chitin in fungal cell walls is considered part of this compound's antifungal activity. nih.govplos.orgresearchgate.netnih.gov While this chitin-binding property contributes to its effect on fungi, it has also been suggested that this interaction might be related to its involvement in the host organism's wound healing processes. nih.gov

Data Table: this compound Binding Interaction

Biological ComponentLocationThis compound Binding RegionSignificance
ChitinFungal Cell WallsN-terminal region (1-23)Contributes to antifungal activity, potential role in host wound healing

Research Methodologies Employed in Arasin 1 Studies

Peptide Synthesis and Modification for Research

The investigation of Arasin-1 and its biological activities necessitates the ability to synthesize the peptide and create modified versions, such as truncated fragments and analogues. These synthetic approaches allow researchers to explore the relationship between peptide structure and function. uit.noresearchgate.netfao.orgumraniyepediatri.commdpi.commdpi.comsemanticscholar.orgmeb.gov.tr

Solid-Phase Peptide Synthesis (SPPS) Techniques (e.g., Fmoc-SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a fundamental technique employed in the creation of this compound and its related peptides. mdpi.com Specifically, the Fmoc (9-fluorenylmethyloxycarbonyl) strategy is a standard protocol followed for the synthesis of various this compound fragments and analogues. uit.nomdpi.com This methodology involves the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid resin, allowing for efficient synthesis and purification. mdpi.com

Design and Synthesis of Peptide Fragments and Analogues

Structure-activity relationship studies of this compound have involved the design and synthesis of numerous peptide fragments and analogues. uit.noresearchgate.netfao.orgumraniyepediatri.commdpi.com Truncated peptides derived from both the N- and C-terminal regions of the 37-amino acid native sequence have been synthesized to pinpoint the active domain. uit.no For instance, the fragment Arasin 1(1–23), corresponding to the proline/arginine-rich N-terminus, has been synthesized and shown to retain significant activity, often comparable to the full-length peptide. plos.orgnih.govuit.no Other truncated analogues, such as Arasin 1(1–14), Arasin 1(1–20), Arasin 1(3–23), Arasin 1(5–23), Arasin 1(7–23), and Arasin 1(9–23), have also been created and evaluated. uit.noresearchgate.net Additionally, linear analogues with protected thiol groups, like arasin 1-Acm, have been synthesized to prevent disulfide bridge formation and study the role of cyclization. uit.no Modifications beyond truncation have also been explored, including alterations of net charge, hydrophobicity, and amphiphilicity, as well as macrocyclization of linear precursors using methods like modified pseudo-dilution. nih.govfao.org These designed peptides are typically purified using techniques such as RP-HPLC and characterized by methods like HR-MS. nih.govfao.org

Microbiological and Cellular Assays for Functional Evaluation

To assess the biological activity and understand the mechanism of action of synthetic this compound and its derivatives, a range of microbiological and cellular assays are employed. uit.noresearchgate.netfao.orgumraniyepediatri.com These assays provide insights into the peptides' ability to inhibit or kill microorganisms and their interactions with cellular membranes. uit.noresearchgate.netfao.orgumraniyepediatri.com

Killing Kinetics Studies

Killing kinetics studies are performed to determine the speed at which this compound or its fragments kill target microorganisms. uit.noresearchgate.netfao.orgumraniyepediatri.com These assays typically involve incubating bacterial cells with different concentrations of the peptide and withdrawing aliquots at various time points to measure the number of surviving colony-forming units (CFU). researchgate.net For example, killing kinetics of E. coli treated with Arasin 1(1–23) have been investigated, comparing its effect to that of other peptides like cecropin (B1577577) P1. umraniyepediatri.com These studies have revealed that at concentrations above the minimal inhibitory concentration (MIC), Arasin 1(1–23) exhibits bactericidal activity. plos.orgnih.govresearchgate.net

Cell Viability Testing

Cell viability testing is crucial for evaluating the effect of this compound and its analogues on the survival of both microbial and mammalian cells. uit.noresearchgate.netfao.org Assays are conducted to determine the concentration at which the peptides inhibit microbial growth (MIC) or are toxic to eukaryotic cells, such as human red blood cells (hemolytic activity). uit.nofao.org Techniques like the broth microdilution assay are used to determine MIC values against various bacterial and fungal species. uit.nofao.org Cell viability in the presence of peptides can also be assessed using methods that measure metabolic activity, such as assays utilizing tetrazolium salts like WST-1, which are cleaved by enzymes in viable cells. mdpi.commeb.gov.tr Studies have shown that Arasin 1 and its active fragment Arasin 1(1–23) are non-toxic to human red blood cells. plos.orgnih.govresearchgate.net

Membrane Permeabilization Assays

Membrane permeabilization assays are conducted to investigate whether this compound exerts its effects by disrupting the integrity of cell membranes. uit.noresearchgate.netfao.orgumraniyepediatri.com These assays can assess the peptide's ability to permeabilize both the outer and inner membranes of bacteria. Methods such as the N-phenyl-1-napthylamine (NPN) uptake assay are used to measure outer membrane permeability. Increased fluorescence in these assays indicates that the peptide has compromised the membrane, allowing the probe to enter. Studies on Arasin 1(1–23) have shown that while it does not cause membrane disruption at MIC, it does interfere with membrane integrity at higher concentrations (e.g., 5xMIC and above). plos.orgnih.govresearchgate.net This suggests a concentration-dependent effect on membrane permeabilization. plos.orgnih.gov

Microbial Sensitivity Tests (e.g., MIC, MBC determination in research context)

Microbial sensitivity testing is a fundamental approach used to determine the efficacy of antimicrobial agents against various microorganisms. For this compound, this involves determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of bacteria and fungi.

The MIC is defined as the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after a defined incubation period, typically 24 hours. nih.govnih.gov The MBC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in the viability of the initial microbial inoculum after a fixed exposure time, indicating a killing effect rather than just growth inhibition. nih.govasm.org

Research on this compound and its N-terminal fragment, Arasin 1(1-23), has utilized these methods to assess their potency. Studies have shown that Arasin 1 exhibits activity against both Gram-positive and Gram-negative bacteria, as well as certain yeasts and molds. researchgate.netlatoxan.com Notably, Arasin 1 generally demonstrates MBC values that are higher than its MIC values. latoxan.com This characteristic difference between MBC and MIC for this compound, in contrast to some lytic peptides where these values are often closer, suggests that its mechanism of action may not solely rely on rapid membrane disruption at inhibitory concentrations. latoxan.com

Microbial sensitivity tests are typically performed using dilution methods, such as broth microdilution. nih.govasm.org In this method, serial dilutions of the peptide are prepared in a suitable growth medium, inoculated with a standardized suspension of the target microorganism, and incubated. asm.orglatoxan.com MICs are determined by observing the lowest concentration with no visible microbial growth. asm.orglatoxan.com To determine MBCs, samples from wells showing no visible growth are subcultured onto antibiotic-free agar (B569324) plates, and the lowest concentration that prevents growth on the agar is recorded as the MBC. asm.org

Specific MIC and IC50 values (for fungi) have been reported for Arasin 1 and Arasin 1(1-23) against various microorganisms, demonstrating their antimicrobial spectrum and potency. researchgate.net The N-terminal fragment, Arasin 1(1-23), has shown antimicrobial activity comparable to that of the full-length Arasin 1 peptide against the tested strains. researchgate.netplos.org

An example of microbial sensitivity data for Arasin 1 and Arasin 1(1-23) is presented below:

MicroorganismArasin 1 MIC (µM)Arasin 1(1-23) MIC (µM)
Escherichia coli84
Staphylococcus aureus168
Candida albicans32 (IC50)16 (IC50)

Note: Data is illustrative and based on findings indicating activity and comparable potency, specific values may vary depending on the study and strain used. researchgate.netlatoxan.complos.org

Eukaryotic Cell Selectivity Assays (e.g., human red blood cells for hemolytic activity)

Assessing the selectivity of antimicrobial peptides towards microbial cells over host eukaryotic cells is crucial for evaluating their therapeutic potential. A common method for assessing potential toxicity to mammalian cells is the hemolytic activity assay, which measures the ability of a peptide to lyse red blood cells (RBCs). researchgate.netnih.gov

Hemolytic activity is determined by incubating the peptide at various concentrations with a suspension of human red blood cells. researchgate.netnih.gov If the peptide causes lysis of the RBCs, hemoglobin is released into the supernatant. The amount of released hemoglobin is then quantified by measuring the absorbance of the supernatant at a specific wavelength (typically around 550 nm). researchgate.netnih.gov The concentration of peptide that causes 50% hemolysis (EC50) is often calculated as a measure of hemolytic potency. researchgate.netnih.gov

Research on this compound and Arasin 1(1-23) has included evaluation of their hemolytic activity using human red blood cells. These studies have demonstrated that both the full-length Arasin 1 and the Arasin 1(1-23) fragment exhibit no detectable hemolytic effect even at relatively high concentrations, up to 100 µM. researchgate.netnih.gov This indicates a low toxicity towards human erythrocytes within this concentration range.

This lack of significant hemolytic activity is a favorable characteristic for an antimicrobial peptide being considered for potential therapeutic applications, as it suggests a degree of selectivity for microbial cells over mammalian cells. nih.gov In contrast, other peptides known for their lytic activity, such as mellitin B and cecropin B, show significant hemolysis at much lower concentrations. researchgate.netnih.gov For example, mellitin B has shown an EC50 of 2 µM, and cecropin B an EC50 of 40 µM, highlighting the low hemolytic potential of this compound and its active fragment compared to these peptides. researchgate.netnih.gov

A summary of hemolytic activity findings is presented below:

PeptideHemolytic Activity (EC50)
Arasin 1> 100 µM
Arasin 1(1-23)> 100 µM
Mellitin B2 µM
Cecropin B40 µM

Note: EC50 > 100 µM indicates no 50% hemolysis observed up to the tested concentration of 100 µM. researchgate.netnih.gov

Biophysical Techniques for Structural and Interaction Analysis

Biophysical techniques are employed to gain insights into the structure of this compound and how it interacts with other molecules, such as membranes or potential target proteins.

Circular Dichroism (CD)

Circular Dichroism (CD) spectroscopy is a valuable technique for studying the secondary structure and conformational changes of peptides and proteins in solution. nih.govuniprot.orgnih.gov CD measures the differential absorption of left and right circularly polarized light by chiral molecules, providing information about the presence and proportion of secondary structural elements like alpha-helices and beta-sheets. nih.govnih.gov CD can also be used to observe conformational changes induced by changes in environment (e.g., solvent, temperature) or upon interaction with other molecules. nih.govuniprot.orgnih.gov

CD studies have been conducted on this compound and its active fragment Arasin 1(1-23) to investigate their conformation. nih.gov Spectra were typically recorded in aqueous buffer and in the presence of membrane-mimicking environments, such as micellar solutions of sodium dodecyl sulfate (B86663) (SDS), which can model negatively charged bacterial membranes. nih.gov

In aqueous solution, both Arasin 1 and Arasin 1(1-23) have shown CD spectra characteristic of peptides with little defined secondary structure, suggesting they are largely unstructured in this environment. nih.gov Upon the addition of membrane-mimicking SDS micelles, a small change in conformation has been observed for Arasin 1(1-23). nih.gov These findings suggest that while the peptides may be flexible in solution, they can undergo conformational adjustments in the presence of membrane-like environments. CD spectroscopy can thus provide valuable information about the structural behavior of this compound in different conditions relevant to its function.

Microcalorimetry for Macromolecular Interactions (e.g., ITC, DSC for protein binding)

Microcalorimetry techniques, specifically Isothermal Titration Calorimetry (ITC) and Differential Scanning Calorimetry (DSC), are powerful tools for quantitatively studying the thermodynamics of molecular interactions, including protein-ligand binding. plos.orgnih.govherts.ac.ukgenominfo.orgrcsb.org

ITC directly measures the heat released or absorbed during a binding event as molecules interact in solution. plos.orgnih.govgenominfo.org This allows for the simultaneous determination of key thermodynamic parameters such as binding affinity (KD or Ka), stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS) in a single experiment, without the need for labels or immobilization. plos.orgnih.govgenominfo.org

DSC measures the heat capacity of a sample as a function of temperature. nih.govherts.ac.ukgenominfo.org It is commonly used to study the thermal stability of proteins and other biomolecules by observing the heat absorbed during unfolding or denaturation. nih.govgenominfo.org DSC can also provide insights into ligand binding by measuring the change in the thermal stability of a protein upon binding to a ligand. herts.ac.ukgenominfo.org DSC can complement ITC, particularly for studying very tight binding interactions or when solvent conditions are not compatible with ITC. herts.ac.ukgenominfo.org

While ITC and DSC are widely used in the characterization of biomolecular interactions and are relevant techniques for understanding how this compound might interact with potential intracellular targets or membrane components, the conducted searches did not yield specific published data detailing the application of ITC or DSC to study the direct binding thermodynamics of this compound with specific macromolecules. However, these techniques remain valuable tools for future research aimed at elucidating the precise molecular interactions underlying this compound's mode of action.

Molecular Biology and Genetic Techniques for Target Identification

Molecular biology and genetic techniques play a crucial role in identifying the cellular targets and pathways affected by antimicrobial peptides like this compound, particularly for those that act via intracellular mechanisms.

Gene Knock-out Library Screening

Gene knock-out library screening is a powerful approach used to systematically identify genes that are essential for a particular cellular process or that contribute to susceptibility or resistance to a chemical compound. uniprot.orgnih.govrcsb.orgasm.org In the context of antimicrobial peptides, screening a library of microbial strains, each with a different gene knocked out, can help pinpoint genes whose absence affects the organism's sensitivity to the peptide, thereby suggesting potential targets or uptake mechanisms. wikipedia.org

Research aimed at understanding the mode of action of Arasin 1(1-23) has utilized gene knock-out library screening in Escherichia coli. wikipedia.org By screening a library of E. coli single-gene deletion mutants, researchers were able to identify mutants that exhibited reduced susceptibility to the Arasin 1(1-23) fragment. wikipedia.org

This screening approach led to the identification of two inner membrane proteins, SbmA and YgdD, as being necessary for the full susceptibility of E. coli to Arasin 1(1-23). wikipedia.org SbmA is a known inner membrane transporter involved in the uptake of various antibiotic peptides. asm.orgnih.govherts.ac.ukwikipedia.org The finding that mutations in sbmA confer reduced sensitivity to Arasin 1(1-23) suggests that SbmA plays a role in the internalization of this peptide into bacterial cells. wikipedia.org The identification of YgdD also highlights its involvement, although its specific role as a transporter or facilitator of uptake requires further investigation. wikipedia.org

Gene knock-out library screening, therefore, provides a valuable unbiased method for identifying host factors or cellular components that are critical for the activity of antimicrobial peptides, particularly those that may act on intracellular targets. uniprot.orgnih.govrcsb.orgasm.org

cDNA Library Analysis for Precursor Sequence

The precursor sequence of this compound was deduced through the analysis of a cDNA library constructed from the spider crab Hyas araneus. ibch.ru This approach involves creating complementary DNA (cDNA) from messenger RNA (mRNA) molecules, which represent the expressed genes of an organism. fao.org By analyzing the cDNA clones, researchers identified a peptide precursor consisting of 64 amino acids. ibch.ru This precursor structure included a hydrophobic pre-region of 25 amino acids located at the N-terminus, directly preceding the sequence of the mature this compound peptide. ibch.ru Additionally, the analysis revealed the presence of two extra amino acids at the C-terminus of the precursor, which are believed to be removed through post-translational modification. ibch.ru

Real-time RT-PCR for Expression Analysis

Real-time RT-PCR (Reverse Transcription-Polymerase Chain Reaction), also known as RT-qPCR, has been employed to analyze the expression levels of this compound transcripts. ibch.ruumraniyepediatri.comnih.gov This quantitative technique allows for the measurement of specific RNA molecules within a sample. researchgate.net In the context of this compound research, real-time RT-PCR was used to demonstrate that the transcripts for both this compound and a putative isoform, Arasin-2, are primarily expressed in the hemocytes of Hyas araneus. ibch.ru The process typically involves isolating RNA, converting it to cDNA via reverse transcription, and then amplifying and detecting the target sequences in real-time using fluorescent indicators. umraniyepediatri.comnih.gov The quantification is often based on the C_T value, which correlates with the initial amount of target nucleic acid. umraniyepediatri.comresearchgate.net

Computational Approaches

In addition to experimental methods, computational approaches play a significant role in the study and optimization of antimicrobial peptides like this compound. fabad.org.tr These in silico methods provide valuable tools for predicting activity, identifying targets, and analyzing molecular structures and interactions. fabad.org.trutupub.fi

In silico Screening for Potential Targets

In silico screening utilizes computational tools and algorithms to predict the biological activity of compounds and identify potential molecular targets. This can involve screening databases of chemical structures against the active sites of target proteins in a structure-based virtual screening approach. In the broader field of proline-rich antimicrobial peptides (PrAMPs), which includes this compound, in silico approaches have been used to identify potential new PrAMPs from databases such as DRAMP. utupub.fi These computational analyses contribute to refining the definition of the PrAMP class and proposing new sequences for experimental validation. utupub.fi

Molecular Dynamics Simulations (for analogue structure and interactions)

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements and interactions of atoms and molecules over a defined period. By numerically solving the equations of motion, MD simulations provide insights into the dynamic evolution of a system. This technique is valuable for studying the structure and dynamics of peptides and their interactions with other molecules. In the context of peptide research, MD simulations can be applied to analyze the structure and dynamics of peptide analogues in various environments, such as aqueous solutions. They are also useful in lead optimization to identify key interactions and predict structural changes in binding pockets. Studies utilizing MD simulations on related peptides, such as arenicin-1 analogues, have analyzed their structural stability and dynamics.

Sequence Alignment and Homology Modeling

Sequence alignment and homology modeling are fundamental computational techniques used to predict the three-dimensional structure of a protein based on its amino acid sequence. Sequence alignment involves comparing the sequence of a target protein (like this compound) with known protein sequences to identify regions of similarity. This step is crucial in homology modeling as it directly impacts the quality of the resulting structural model. Homology modeling constructs an atomic-resolution model of the target protein by using the experimental three-dimensional structure of a related homologous protein as a template. The quality of the generated model is dependent on the degree of sequence similarity between the target and template, as well as the accuracy of the sequence alignment. Sequence alignment helps reveal conserved and variable regions between related proteins. This approach is particularly useful when experimental determination of protein structure is challenging or time-consuming.

Advanced Research Model Systems

Research on this compound and other antimicrobial peptides utilizes various model systems to understand their biological activity and mechanisms. The primary source organism for this compound is the spider crab Hyas araneus. ibch.ru Beyond the source organism, other model systems are employed for studying the effects and interactions of these peptides. For instance, bacterial species such as Escherichia coli and Acinetobacter baumanii are used as model pathogens to assess the activity of Arasin-like peptides. fabad.org.tr Furthermore, E. coli has served as a model system to investigate the uptake mechanisms of Arasin 1(1-25), specifically examining the involvement of inner membrane proteins like YgdD and SbmA. utupub.fi The use of invertebrate models, such as the greater wax moth Galleria mellonella in broader innate immunity research, also informs the study of peptides like this compound found in invertebrates. fabad.org.tr

In vitro Cell Culture Systems (e.g., bacterial strains, specific cell lines)

In vitro cell culture systems have been fundamental in investigating the mechanistic details of this compound. Studies have frequently employed bacterial strains to assess the peptide's antimicrobial activity and how it affects bacterial cells. Gram-positive and Gram-negative bacteria have been utilized to determine the spectrum of activity and explore the killing mechanisms. wikipedia.orgsci-hub.se

Key in vitro methods include killing kinetic studies and membrane permeabilization assays. Killing kinetics experiments track the rate at which this compound reduces the viability of bacterial populations over time. wikipedia.orgnih.gov Membrane permeabilization studies, often using fluorescent markers or reporter systems, assess the peptide's ability to disrupt the integrity of bacterial cell membranes. wikipedia.orgnih.govunlp.edu.ar For instance, a real-time assay using E. coli constitutively expressing luciferase has been used to detect membrane permeation by monitoring the influx of the substrate D-luciferin into the bacteria. nih.govunlp.edu.arnih.gov

These studies have revealed that at its minimal inhibitory concentration (MIC), arasin 1(1–23), an active fragment of this compound, does not exhibit a bactericidal effect and shows no membrane disruptive activity. wikipedia.orgnih.govnih.gov However, at higher concentrations (5x MIC and above), arasin 1(1–23) becomes bactericidal and interferes with membrane integrity. wikipedia.orgnih.govnih.gov This suggests a dual mode of action, with membrane disruption occurring at higher peptide concentrations and an alternative mechanism, possibly involving intracellular targets, at lower concentrations. wikipedia.orgnih.govnih.gov

Further mechanistic insights using bacterial cell culture include the screening of knockout gene libraries. By challenging a library of E. coli mutants with arasin 1(1–23), researchers identified mutants with reduced susceptibility to the peptide. This approach led to the implication of inner membrane proteins like SbmA and YgdD in the uptake and/or intracellular action of arasin 1(1-25).

Beyond bacterial cells, in vitro systems have also included the use of human red blood cells (RBC) to evaluate potential toxicity to eukaryotic cells, which can inform the selectivity of the peptide's mechanism. wikipedia.orgnih.gov this compound and arasin 1(1-23) have been shown to be non-toxic to human red blood cells at concentrations up to 100 µM. wikipedia.orgnih.gov

Ex vivo Tissue Studies (if applicable to mechanistic research, e.g., hemocytes)

Ex vivo tissue studies are applicable to understanding the mechanism of this compound, particularly considering its origin. This compound was originally isolated from the hemocytes of the spider crab, Hyas araneus. wikipedia.org Hemocytes, the immune cells of crustaceans, are known to harbor and release antimicrobial peptides as part of the innate immune response.

Research on hemocytes from other crustaceans, such as oysters (Crassostrea gigas) and mud crabs (Scylla paramamosain), has demonstrated that proline-rich peptides are expressed in these cells and likely play a role in defense against bacterial invasion. While the provided information primarily focuses on the isolation of this compound from hemocytes, studying the peptide within its native cellular environment or using isolated hemocytes could potentially provide insights into its processing, storage, release, and initial interactions relevant to its mechanism of action in the context of crustacean immunity.

Development and Study of Arasin 1 Analogues and Derivatives for Research

Rational Design Principles for Modified Peptides

Rational design principles for modifying antimicrobial peptides like Arasin-1 often involve altering properties such as net charge, hydrophobicity, and amphiphilicity to enhance their interaction with bacterial membranes or intracellular targets. guidetopharmacology.orgnih.govnih.govmdpi-res.com Strategies include the substitution of specific amino acids, incorporation of unnatural amino acids, C-terminal amidation, and cyclization. guidetopharmacology.orgnih.govnih.govmdpi-res.com For proline-rich peptides, design can be based on sequence comparisons with other PrAMPs and understanding the role of specific motifs like Pro-Arg-Pro (PRP). nih.govnih.govnih.gov Increasing net positive charge and hydrophobicity, for instance, has been shown to improve antimicrobial activity by enhancing self-association and binding to bacterial membranes. guidetopharmacology.orgnih.gov C-terminal amidation can also increase the net charge of linear peptides. guidetopharmacology.org

Synthesis and Characterization of Novel Linear Analogues

Novel linear analogues of this compound are synthesized to investigate the contribution of specific regions or residues to its antimicrobial activity. Solid-phase peptide synthesis (SPPS), particularly using Fmoc chemistry, is a common method for the synthesis of these peptides. guidetopharmacology.orgnih.govnih.gov Following synthesis, linear analogues are typically purified using techniques such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Ultra-Performance Liquid Chromatography-Photo Diode Array (UPLC-PDA). guidetopharmacology.orgnih.govnih.gov Characterization is performed using methods like High-Resolution Mass Spectrometry (HR-MS) to confirm their identity and purity. guidetopharmacology.orgnih.govnih.gov For example, linear analogues of a truncated Arasin 1-14 sequence have been synthesized and characterized to explore modifications such as amino acid substitutions. guidetopharmacology.org

Synthesis and Characterization of Cyclic Analogues

Cyclic analogues of this compound are synthesized to explore the impact of conformational constraints on biological activity and stability. Macrocyclization, often performed head-to-tail, is a strategy used to create cyclic peptides. guidetopharmacology.orgnih.govaaushi.info Modified pseudo-dilution methods can be utilized for the cyclization of linear peptide precursors. guidetopharmacology.orgnih.govnih.gov Similar to linear analogues, cyclic peptides are purified using RP-HPLC or UPLC-PDA and characterized by HR-MS to confirm successful cyclization and purity. guidetopharmacology.orgnih.govnih.gov Studies have involved the synthesis and characterization of macrocyclic 14-mer analogues derived from Arasin 1-14 to assess the effect of cyclization on antimicrobial activity and toxicity. guidetopharmacology.orgnih.gov

Structure-Activity Relationship (SAR) of Analogues

Structure-Activity Relationship (SAR) studies of this compound analogues aim to identify the key structural features responsible for its biological activity. Investigations involving truncated versions of this compound have revealed that the N-terminal proline/arginine-rich region is primarily responsible for the antimicrobial activity, with the fragment Arasin 1(1-23) showing activity comparable to the full-length peptide. nih.govnih.govnih.govwikipedia.org

Influence of Cyclization on Biological Activity

Cyclization can significantly influence the biological activity of peptide analogues. Macrocyclization of this compound derived peptides has been shown to be an influential factor in increasing antimicrobial activity. guidetopharmacology.orgnih.gov Cyclic peptides can exhibit enhanced membrane permeability and increased stability against protease degradation compared to their linear counterparts. guidetopharmacology.org Studies on other peptides also suggest that cyclization can improve antimicrobial activity and selectivity, although the effect can be dependent on the peptide's amino acid composition. aaushi.infonih.gov For instance, a macrocyclic 14-mer analogue, cArasin 1-14 W1,12R5, demonstrated high antimicrobial activity with no concurrent toxicity in one study. guidetopharmacology.orgnih.gov

Effects of Amino Acid Substitutions

Amino acid substitutions in this compound analogues can significantly impact their activity. Substituting residues can alter the peptide's net charge, hydrophobicity, and amphiphilicity, which are crucial for interaction with bacterial membranes and intracellular targets. guidetopharmacology.orgnih.gov For example, in an Arasin 1-14 analogue, the substitution of Ser1 with the hydrophobic Trp and replacement of Ser5 with Arg increased the net charge and influenced activity. guidetopharmacology.org Studies on other AMPs also highlight the importance of cationic residues like Arginine and Lysine (B10760008) for optimal activity and the impact of substituting them. nih.govresearchgate.net Incorporating hydrophobic amino acids can enhance binding to bacterial membranes. guidetopharmacology.org

Comparative Studies with Related PrAMPs and Designed Peptides

This compound belongs to the family of proline-rich antimicrobial peptides (PrAMPs), which are found in various organisms, including invertebrates and mammals. nih.govnih.govnih.govnih.gov Comparative studies with other PrAMPs like Hyasin 1, cecropins, PR-39, penaeidins, apidaecin, pyrrhocoricin, bactenecin (B179754), oncocin, and abaecin (B1167496) provide insights into shared characteristics and differences. nih.govguidetopharmacology.orgnih.govnih.govnih.govnih.govnih.govwikipedia.orgnih.govnih.govnih.govmims.comwikipedia.orgherts.ac.uk

While many AMPs act by disrupting bacterial membranes, PrAMPs, including this compound, often exhibit a non-lytic mechanism, targeting intracellular processes such as protein synthesis by binding to ribosomes or interacting with chaperone proteins like DnaK. nih.govnih.govnih.govnih.govwikipedia.orgnih.govnih.govmims.comherts.ac.uk this compound's activity spectrum, which includes both Gram-positive and Gram-negative bacteria as well as fungi, appears to be broader than some other PrAMPs like penaeidins (primarily active against Gram-positive bacteria and fungi) or bactenecin and pyrrhocoricin (mainly directed against Gram-negative bacteria). nih.govnih.gov

Studies comparing truncated this compound (1-23) with lytic peptides like cecropin (B1577577) P1 have shown a different mode of action, suggesting a dual mechanism for Arasin 1(1-23) involving membrane disruption at higher concentrations and potentially intracellular targets at lower concentrations. nih.govwikipedia.org The presence of the RPRPF motif is a shared feature among some PrAMPs, including this compound. guidetopharmacology.org

Analysis of Shared Motifs and Pharmacophores

Structure-activity relationship (SAR) studies have been instrumental in identifying the active region and pharmacophore of this compound. These studies often involve the synthesis and testing of peptide fragments and modified analogues to determine how alterations in the amino acid sequence or structure affect antimicrobial potency. plos.orgplos.org

Detailed research findings indicate that the pharmacophore of this compound is located within its proline/arginine-rich N-terminus. plos.orgplos.orgresearchgate.net Specifically, the fragment this compound(1–23), corresponding to the first 23 amino acids of the N-terminus, has shown antimicrobial activity comparable to that of the full-length 37-amino acid peptide. plos.orgplos.org This suggests that the C-terminal region, despite containing disulfide bridges, is not essential for the core antimicrobial function, although it may contribute to stability or other properties. nih.gov

One prominent shared motif identified in this compound and other proline-rich AMPs is the RPRPF motif, which is present in this compound. uit.no Proline and arginine residues are particularly abundant in the active N-terminal region, accounting for a significant percentage of the amino acid composition. plos.org this compound is composed of 37 amino acids, with proline and arginine making up 32% and 19%, respectively. plos.org

The analysis of shared motifs and pharmacophores in this compound analogues aims to reveal the scaffold amino acids crucial for antimicrobial activity and to develop shorter, easier-to-synthesize peptides with retained or improved potency. plos.org Research into the mode of action of the active N-terminal fragment this compound(1–23) suggests a mechanism that differs from lytic peptides. plos.orgplos.org At minimal inhibitory concentrations (MIC), this compound(1–23) does not appear to cause membrane disruption but may act via an alternative mechanism, possibly involving intracellular targets. plos.orgplos.orguniprot.org At higher concentrations (5x MIC and above), it can become bactericidal and interfere with membrane integrity, suggesting a dual mode of action. plos.orgplos.org

The identification of key motifs and the pharmacophore in the N-terminal region has guided the design of novel peptide analogues for further research into their potential as antimicrobial agents. plos.orguit.no

Data Tables

While specific data tables detailing the precise contribution of individual amino acids within motifs or comprehensive pharmacophore models were not extensively detailed in the search results beyond the identification of the active N-terminal region and the RPRPF motif, the following table summarizes the activity of this compound and a key active fragment based on the research findings:

PeptideLength (amino acids)Key FeaturesAntimicrobial Activity (vs. full length)Hemolytic Activity
This compound (full)37Pro/Arg-rich N-terminus, Cys-rich C-terminus-Low
This compound(1–23)23Pro/Arg-rich N-terminusAlmost equally activeNon-toxic

Further detailed research findings on specific analogues and their activities against various microorganisms contribute to understanding the structure-activity relationships and refining the pharmacophore model for this compound. plos.orgresearchgate.net

Biological and Physiological Context Research Focused

Expression and Distribution within the Source Organism

Studies have investigated where and how Arasin-1 is produced within Hyas araneus.

This compound has been found to be mainly expressed in the hemocytes of the small spider crab, Hyas araneus. nih.govuniprot.org Hemocytes, which are circulating cells in the hemolymph of invertebrates, play a significant role in host defense reactions, including the synthesis and release of AMPs. nih.gov While granular cells are identified as the primary producers of this compound, hyaline cells and semigranular cells also show some level of expression for the gene encoding this peptide. nih.gov Unlike in some other organisms, AMPs in decapods like Hyas araneus are constitutively expressed. nih.gov In vitro studies involving challenging hemocyte populations with bacteria such as Aerococcus viridans var. homari or Listonella anguillarum did not induce dramatic changes in the gene expression of this compound. nih.gov

At the genetic level, a putative isoform of this compound, referred to as Arasin 2, has been identified in Hyas araneus. nih.govresearchgate.netscispace.com Both Arasin 1 and Arasin 2 transcripts have been shown to be expressed mainly in hemocytes, as revealed by real-time RT-PCR. nih.govresearchgate.net Research on other crab species, such as the mud crab Scylla paramamosain, has also identified arasin-like peptides, with one showing 53% sequence identity to Arasin-2 from Hyas araneus. nih.gov

Expression in Hemocytes of Hyas araneus

Broader Role in Invertebrate Innate Immunity

Antimicrobial peptides like this compound are considered to play an important role as host-defense molecules in both vertebrates and invertebrates. nih.gov Marine invertebrates, in particular, rely heavily on their innate immune system as they lack acquired immunity. nih.gov This system includes both cellular factors, such as phagocytic hemocytes, and humoral factors, which encompass antimicrobial proteins and peptides dissolved in the hemolymph. nih.gov this compound, as a component of this humoral defense system, contributes to the organism's ability to combat a wide range of microorganisms encountered in its environment. nih.govuniprot.org

Interaction with Bacterial Resistance Mechanisms (from a research perspective)

Research into this compound includes investigating its activity against bacteria and potential interactions with bacterial resistance mechanisms. This compound exhibits activity against both Gram-positive and Gram-negative bacteria. plos.orgnih.gov Studies on the mechanism of action of this compound and its fragments, such as the N-terminal region Arasin 1(1–23), suggest a potential dual mode of action. nih.govresearchgate.netmdpi.com At minimal inhibitory concentrations (MIC), Arasin 1(1–23) was not bactericidal and did not cause membrane disruption, suggesting an alternative mechanism, possibly involving intracellular targets. nih.govmdpi.com However, at higher concentrations (e.g., 5xMIC), it was bactericidal and interfered with membrane integrity. nih.gov

Research has explored how this compound penetrates bacterial cells. Studies using a fluorescent derivative of an Arasin 1 fragment (1-25) showed rapid penetration into Escherichia coli cells without causing membrane damage at MIC concentrations. researchgate.net Genetic screening in E. coli identified that inner membrane proteins YgdD and SbmA are required for full susceptibility to the Arasin 1 fragment (1-25), suggesting their involvement in peptide uptake or intracellular action. uniprot.orgresearchgate.net SbmA is known to be involved in the uptake of various antibiotic peptides, while YgdD is a conserved inner membrane protein whose function is still being investigated in this context. researchgate.net This non-lytic mechanism at lower concentrations distinguishes this compound from some other lytic AMPs. nih.govmdpi.com

Bacterial resistance mechanisms to antibiotics are diverse and can involve enzymatic deactivation of the antibiotic, active efflux of the drug from the cell, alterations to the antibiotic target, or changes in cell wall synthesis intermediates. scienceopen.comreactgroup.org While general bacterial resistance mechanisms are well-documented, research specifically on how bacteria develop resistance to this compound or proline-rich AMPs like it is an active area of investigation. The ability of some PrAMPs to target intracellular structures like 70S ribosomes or heat shock proteins such as DnaK, leading to inhibition of protein synthesis, might make it more challenging for pathogens to acquire resistance compared to AMPs that solely rely on membrane disruption. mdpi.comresearchgate.net

Modulation of Cellular Processes (Mechanistic Studies)

Mechanistic studies on this compound extend beyond its direct antimicrobial effects to its potential influence on cellular processes.

While the primary function of this compound is related to innate immunity and antimicrobial activity, research on other AMPs suggests potential roles in modulating host cellular processes, including those related to cell proliferation and apoptosis. mdpi.complymouth.ac.ukfrontiersin.orgfrontiersin.org Some AMPs have been shown to influence immune responses, affect cytokine production, and even impact cell development and wound healing. frontiersin.orgfrontiersin.org

Apoptosis, or programmed cell death, is a highly regulated process essential for tissue homeostasis, development, and the elimination of damaged or unwanted cells, including those threatened by pathogens. mdpi.com Signaling pathways, such as the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, are involved in regulating apoptosis. mdpi.com The balance between pro-apoptotic and anti-apoptotic signals is crucial for determining cell fate. mdpi.com Cell proliferation is also a tightly controlled process, and imbalances between proliferation and apoptosis can contribute to disease. mdpi.complymouth.ac.uk

Although direct research specifically detailing this compound's mechanistic pathways for modulating cell proliferation and apoptosis in host cells or target pathogens is less extensively documented in the provided search results, the broader context of AMP research indicates that such interactions are possible. Some AMPs can induce programmed cell death or affect cell cycle impairment in target microorganisms. frontiersin.org Further mechanistic studies would be required to elucidate if and how this compound influences these cellular processes and the specific pathways involved.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compoundNot readily available in search results. (Note: While the peptide sequence and source organism are provided, a specific PubChem CID for the mature peptide this compound from Hyas araneus was not found in the snippets. PubChem primarily lists small molecules and substances, though some peptides are included. nih.govwikipedia.orgnih.govnih.govunlp.edu.arsci-hub.se)
Arasin 2Not readily available in search results. (Note: Arasin 2 is mentioned as a putative isoform at the genetic level. nih.govresearchgate.netscispace.comnih.gov)
Arginine6322 nih.gov
ProlineNot searched, but a common amino acid.
YgdDNot a chemical compound, a protein.
SbmANot a chemical compound, a protein.
Chitin (B13524)Not searched, a polysaccharide.
CallinectinNot readily available in search results. unc.edu
HyastatinNot readily available in search results. nih.govuit.no
CrustinNot readily available in search results. nih.govnih.govresearchgate.netmdpi.com
PenaedinNot readily available in search results. nih.govplos.org
Cecropin (B1577577)Not readily available in search results. plos.orgnih.gov
PR-39Not readily available in search results. nih.govuit.no
Bac7Not readily available in search results. researchgate.netfrontiersin.org
ApidaecinNot readily available in search results. researchgate.net
PyrrhocoricinNot readily available in search results. researchgate.net
DnaKNot a chemical compound, a protein. mdpi.comresearchgate.net
Aerococcus viridans var. homariNot a chemical compound, a bacterium. nih.gov
Listonella anguillarumNot a chemical compound, a bacterium. nih.gov
Escherichia coliNot a chemical compound, a bacterium. nih.govnih.govuniprot.orgnih.govresearchgate.netmdpi.comresearchgate.net
Corynebacterium glutamicumNot a chemical compound, a bacterium. nih.govresearchgate.netresearchgate.netmdpi.comuit.no
Staphylococcus aureusNot a chemical compound, a bacterium. nih.govreactgroup.orgfrontiersin.orgscholars.direct
Pseudomonas aeruginosaNot a chemical compound, a bacterium. researchgate.net
Saccharomyces cerevisiaeNot a chemical compound, a yeast. researchgate.netresearchgate.netmdpi.com
Candida albicansNot a chemical compound, a fungus. researchgate.netresearchgate.netmdpi.com
Botrytis cinereaNot a chemical compound, a fungus. researchgate.netmdpi.com
Micrococcus luteusNot a chemical compound, a bacterium. nih.gov
Vibrio harveyiNot a chemical compound, a bacterium. nih.gov
Vibrio anguillarumNot a chemical compound, a bacterium. nih.gov
Vibrio parahaemolyticusNot a chemical compound, a bacterium. frontiersin.org
Aeromonas hydrophilaNot a chemical compound, a bacterium. frontiersin.org
Pseudomonas fluorescensNot a chemical compound, a bacterium. frontiersin.org

Data Tables

Based on the search results, a summary of this compound expression and activity can be presented in tables.

Table 1: Primary Expression Site of this compound in Hyas araneus

Tissue/Cell TypeExpression Level (Relative)Source
Hemocytes (mainly granular cells)High nih.govuniprot.orgnih.gov
Hyaline cellsSome expression nih.gov
Semigranular cellsSome expression nih.gov
HeartNo or very low expression uniprot.org
GillsNo or very low expression uniprot.org
IntestinesNo or very low expression uniprot.org
EpidermisNo or very low expression uniprot.org

Table 2: Antimicrobial Activity Spectrum of this compound (Synthetic)

Microorganism TypeActivityNotesSource
Gram-positive bacteriaActive nih.govplos.orgnih.govresearchgate.netmdpi.comuit.no
Gram-negative bacteriaActiveActivity against E. coli, Pseudomonas aeruginosa, Corynebacterium glutamicum, Listonella anguillarum, Vibrio harveyi, V. anguillarum, Aeromonas hydrophila, Pseudomonas fluorescens. Disulfide bonds important for activity against Gram-negative bacteria. nih.govuniprot.orgnih.govplos.orgnih.govresearchgate.netmdpi.comfrontiersin.orguit.no
Fungi (Yeasts and Molds)ActiveActivity against S. cerevisiae, C. albicans, Botrytis cinerea. researchgate.netresearchgate.netmdpi.comuit.no

This compound is a proline-rich antimicrobial peptide (PrAMP) consisting of 37 amino acids, originally isolated from the hemocytes of the spider crab, Hyas araneus. nih.govnih.gov It is characterized by a chimeric structure featuring an N-terminal domain rich in proline and arginine residues and a C-terminal domain containing two disulfide linkages. nih.gov Research has focused on understanding its biological activities and mechanisms of action, particularly concerning its effects on microbial cells. nih.govplos.org

Influence on Protein Synthesis Pathways Research suggests that proline-rich antimicrobial peptides, including this compound, can target intracellular structures in bacteria, such as the 70S ribosomes, to inhibit protein translation and interfere with protein synthesis.mdpi.comresearchgate.netresearchgate.netbiorxiv.orgThis non-membranolytic mechanism is considered a key mode of action for some PrAMPs, particularly at lower concentrations.plos.orgresearchgate.netmicrobiologyresearch.orgresearchgate.net

Studies on this compound fragments, such as Arasin 1(1-23) and Arasin 1(1-25), have provided insights into this mechanism. For instance, research using a fluorescent derivative of Arasin 1 showed that it rapidly penetrates Escherichia coli cells without causing membrane damage at minimal inhibitory concentrations. microbiologyresearch.orgresearchgate.net Genetic screening in E. coli identified inner membrane proteins, specifically SbmA and YgdD, as being required for the full susceptibility to Arasin 1 fragments, suggesting their involvement in peptide uptake and/or intracellular action. microbiologyresearch.orgresearchgate.net

While the precise intracellular target of this compound has not been fully elucidated biorxiv.org, the mechanism involving the inhibition of protein synthesis by targeting bacterial ribosomes is a prominent hypothesis for proline-rich AMPs. mdpi.comresearchgate.netresearchgate.netbiorxiv.org This contrasts with the lytic mechanisms employed by some other types of antimicrobial peptides, which primarily involve membrane disruption. nih.govplos.orgresearchgate.net At concentrations above the minimal inhibitory concentration, Arasin 1(1-23) has also been shown to interfere with membrane integrity, suggesting a dual mode of action that is concentration-dependent. nih.govplos.orgresearchgate.net

Future Directions in Arasin 1 Academic Research

Elucidation of Additional Intracellular Targets and Pathways

While some studies suggest Arasin-1 acts via intracellular targets, the full spectrum of these targets and the pathways they influence remains to be clearly defined. Research indicates that proline-rich AMPs (PrAMPs) can target intracellular structures such as 70S ribosomes and the heat shock protein DnaK, inhibiting protein synthesis and leading to the accumulation of misfolded proteins. mdpi.com this compound has been shown to rapidly penetrate Escherichia coli cells without immediate membrane damage at lower concentrations, suggesting an intracellular mechanism. researchgate.net Mutants with reduced susceptibility to this compound(1-23) have been linked to mutations in genes like sbmA, involved in peptide uptake, and ygdD, a conserved inner membrane protein of unknown function, highlighting the role of bacterial proteins in its activity. researchgate.net Future studies are needed to conclusively identify all intracellular binding partners of this compound and map the downstream cellular pathways affected by these interactions. This includes investigating potential interactions with other vital targets in susceptible bacteria beyond those already implicated. nih.gov

Advanced Mechanistic Studies of Concentration-Dependent Modes of Action

The concentration-dependent dual mode of action of this compound, transitioning from a non-membranolytic mechanism at low concentrations to a membrane-disruptive effect at higher concentrations, requires further detailed investigation. nih.govscispace.com Advanced studies are needed to precisely characterize the molecular events that govern this shift. This involves exploring the peptide's interaction with bacterial membranes at varying concentrations using techniques that can monitor real-time membrane integrity and peptide localization. Understanding the thresholds at which membrane permeabilization becomes significant and how this correlates with intracellular uptake and target engagement is crucial. nih.govscispace.com Further research into the factors influencing this concentration-dependent behavior, such as the peptide's aggregation state or conformational changes, will provide deeper insights into its complex mechanism. nih.gov

Exploration of Novel Analogues as Chemical Probes for Biological Systems

The development of novel this compound analogues holds promise for creating chemical probes to investigate specific biological processes. researchgate.netnih.gov Chemical probes are selective small molecules used to modulate protein function and study their roles in biological systems. nih.govicr.ac.uk By modifying the structure of this compound, particularly its active N-terminal region, researchers can design analogues with altered target specificity or enhanced potency against specific intracellular pathways. nih.govresearchgate.net These modified peptides can serve as valuable tools to dissect the complex network of interactions and pathways that this compound influences within target cells. nih.gov Future research should focus on structure-activity relationship studies of novel analogues to optimize their properties for use as highly selective chemical probes, aiding in the identification and validation of its molecular targets. researchgate.neticr.ac.uk

Integration with Systems Biology Approaches

Integrating systems biology approaches is essential for a comprehensive understanding of how cells respond to this compound. nih.gov This involves studying the complex interactions between various molecular components within a biological system rather than focusing on individual elements in isolation. uni-ulm.de

Proteomics and Metabolomics to Understand Cellular Responses

Proteomics and metabolomics, key components of systems biology, can provide global insights into the cellular responses to this compound. frontiersin.org Proteomics allows for the large-scale study of proteins and their functional networks, while metabolomics focuses on the intermediates and products of metabolism. mdc-berlin.de By analyzing changes in the cellular proteome and metabolome upon exposure to this compound, researchers can identify affected proteins, metabolic pathways, and signaling networks. plos.orgmetabolon.com This can help to reveal the downstream consequences of this compound's interaction with its targets and provide a broader picture of the cellular defense mechanisms or vulnerabilities. nih.gov Advanced mass spectrometry-based techniques in proteomics and metabolomics are valuable tools for these investigations. mdc-berlin.decreative-proteomics.com

Comprehensive Analysis of Macromolecular Interactions

A comprehensive analysis of the macromolecular interactions involving this compound is critical. This extends beyond identifying direct intracellular targets to understanding how this compound interacts with other cellular macromolecules, such as lipids, nucleic acids, and complex protein assemblies. nih.govuni-ulm.deresearchgate.net Techniques like biolayer interferometry and nanoparticle-enhanced turbidimetry can be used to quantify and characterize these interactions in real-time. uniroma1.it Understanding the dynamics and nature of these interactions, whether they are covalent or non-covalent, will contribute significantly to unraveling the complete mechanism of this compound activity and its effects on cellular processes. uniroma1.itnottingham.ac.uk

Contribution to Fundamental Understanding of Antimicrobial Peptide Biology

Research on this compound significantly contributes to the fundamental understanding of antimicrobial peptide biology. nih.govscispace.comnih.govplos.org As a proline-rich AMP with a dual and concentration-dependent mode of action, this compound serves as a valuable model for studying non-lytic and intracellular targeting mechanisms, which are distinct from the membrane-disruptive actions of many other AMPs. nih.govscispace.comnih.gov Studies on this compound's uptake mechanisms, intracellular targets, and the factors governing its concentration-dependent behavior can provide insights applicable to other PrAMPs and potentially inform the design of new antimicrobial agents with novel mechanisms of action. scispace.commdpi.comnih.gov Furthermore, understanding how this compound interacts with bacterial systems and potentially modulates host immune responses contributes to the broader knowledge of innate immunity and peptide-based defense strategies. nih.govmdpi.com

Development of this compound as a Research Tool

The characteristics of this compound lend themselves to its development as a valuable research tool in microbiology and infectious disease studies. Its ability to penetrate bacterial cells without causing immediate lysis at certain concentrations provides a means to study intracellular processes and targets. researchgate.netnih.gov

High-throughput screening (HTS) is a widely used process in drug discovery and biological research that involves rapidly testing large libraries of compounds for activity against a specific biological target or phenotype. evotec.combmglabtech.comwikipedia.org this compound's defined antimicrobial activity and its interaction with specific bacterial components make it a suitable tool for HTS. By using this compound or its active fragments, researchers can screen libraries of small molecules or peptides to identify compounds that modulate its activity. This could involve identifying agents that enhance this compound's efficacy, restore susceptibility in resistant strains, or interfere with its uptake or intracellular targets. The use of this compound in HTS can help uncover novel mechanisms of antimicrobial action or identify compounds that act synergistically with PrAMPs. HTS platforms utilize automation and miniaturized assays to screen thousands to millions of compounds efficiently. evotec.combmglabtech.comwikipedia.orgnih.gov

This compound's mechanism of action, particularly its non-lytic entry into bacterial cells and its interaction with intracellular targets like the 70S ribosome or potentially other proteins such as DnaK, provides a valuable avenue for understanding pathogen vulnerabilities. researchgate.netmdpi.comresearchgate.net Studies using this compound fragments, such as this compound(1-23) or this compound(1-25), have already shed light on bacterial proteins involved in its uptake and action. For instance, research has shown that the inner membrane proteins SbmA and YgdD are required for the complete susceptibility of E. coli to this compound(1-25), suggesting their role in peptide transport or intracellular activity. researchgate.netnih.gov By using this compound as a probe, researchers can investigate the specific pathways and molecules that PrAMPs target within pathogens. This can reveal critical vulnerabilities in bacterial physiology that could be exploited for the development of new antimicrobial strategies. Furthermore, studying resistance mechanisms that emerge against this compound can identify key bacterial defense systems, offering deeper insights into how pathogens evade antimicrobial peptides. researchgate.net Arasin-like peptides have also been identified in other crustaceans and shown activity against crustacean pathogenic bacteria, highlighting their relevance in understanding host-pathogen interactions in different organisms. nih.gov

Q & A

Q. What are the established experimental protocols for isolating and characterizing Arasin-1 in biological samples?

To isolate and characterize this compound, researchers should adopt reproducible methodologies such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for purity assessment. Ensure detailed documentation of solvent systems, column specifications, and calibration standards. For structural validation, nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography are recommended. Experimental protocols must align with guidelines for reporting new compounds, including purity thresholds (>95%) and spectral data archiving .

Q. How should researchers design in vitro experiments to assess this compound’s bioactivity against bacterial pathogens?

Use standardized assays like minimum inhibitory concentration (MIC) tests with clinically relevant bacterial strains. Include positive controls (e.g., established antibiotics) and negative controls (vehicle-only treatments). Optimize solvent compatibility (e.g., DMSO concentration ≤1%) to avoid cytotoxicity. Replicate experiments in triplicate and apply statistical tests (e.g., ANOVA with post-hoc analysis) to account for variability. Document all steps rigorously to enable replication, adhering to journal requirements for materials and methods sections .

Advanced Research Questions

Q. How can contradictions in reported mechanisms of action for this compound be resolved across studies?

Contradictions often arise from differences in experimental models (e.g., bacterial strains, cell lines) or assay conditions. Conduct comparative studies using harmonized protocols across labs. Employ orthogonal methods (e.g., fluorescence microscopy for membrane disruption, transcriptomic profiling for gene expression changes) to validate hypotheses. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and prioritize experiments addressing the most critical gaps .

Q. What statistical approaches are optimal for analyzing dose-response variability in this compound’s cytotoxicity assays?

Use nonlinear regression models (e.g., log-dose vs. response) to calculate EC₅₀ values. Account for outliers with robust statistical methods like Tukey’s fence or Grubb’s test. For high-throughput data, apply machine learning algorithms (e.g., random forests) to identify confounding variables (e.g., plate effects, temperature fluctuations). Report confidence intervals and effect sizes to enhance reproducibility .

Q. How can researchers optimize the synthesis of this compound derivatives while minimizing byproducts?

Employ design of experiments (DoE) methodologies to evaluate reaction parameters (e.g., temperature, catalyst concentration). Use response surface modeling to identify optimal conditions. Characterize intermediates via real-time monitoring (e.g., in situ FTIR) and validate final products with tandem MS/MS. Document synthetic pathways in compliance with journal guidelines for supplementary materials .

Methodological and Reproducibility Considerations

What frameworks are recommended for formulating hypothesis-driven research questions about this compound?

Apply the PICO framework (Population/Problem, Intervention, Comparison, Outcome) to structure questions. For example: “In Gram-negative bacteria (P), does this compound (I) compared to polymyxin B (C) reduce biofilm formation (O)?” Pair this with the FINER criteria to ensure feasibility and relevance. Avoid overly broad questions; instead, focus on mechanistic or comparative hypotheses .

Q. What are best practices for ensuring reproducibility in this compound studies?

Pre-register experimental protocols on platforms like Open Science Framework. Share raw data (e.g., spectra, dose-response curves) in public repositories (e.g., Zenodo). Adhere to the ARRIVE guidelines for reporting in vivo studies, including detailed animal husbandry and randomization methods. Use standardized strain repositories (e.g., ATCC) to minimize biological variability .

Q. How should researchers integrate contradictory findings about this compound into a cohesive literature review?

Systematically categorize discrepancies using a matrix of variables (e.g., assay type, concentration range, model system). Highlight methodological differences in tables and propose meta-analyses where applicable. Use citation tools like Zotero to track sources and avoid bias in literature selection. Follow journal-specific guidelines for structuring reviews, including conflict-of-interest declarations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.